molecular formula C12H12N2O3 B1317089 Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate CAS No. 2651-12-9

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate

Cat. No.: B1317089
CAS No.: 2651-12-9
M. Wt: 232.23 g/mol
InChI Key: LHPBDXVFSIOXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate is a chemical compound with the molecular formula C11H11NO3. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used in the pharmaceutical, agricultural, and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate can be carried out through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate undergoes various types of chemical reactions, including:

    Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.

Common Reagents and Conditions:

    Condensation Reactions: Common reagents include aldehydes, ketones, and basic catalysts such as triethylamine.

    Substitution Reactions: Reagents such as alkyl halides and nucleophiles are commonly used.

Major Products:

    Condensation Reactions: Formation of heterocyclic compounds such as pyrroles and pyrazoles.

    Substitution Reactions: Formation of substituted cyanoacetamides and related derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of various biologically active compounds. These interactions can affect cellular processes and pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Similar in structure but lacks the phenylamino group.

    Methyl cyanoacetate: Similar in structure but has a methyl group instead of an ethyl group.

    Cyanoacetamide: Similar in structure but lacks the ester group.

Uniqueness: Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate is unique due to the presence of both the cyano and phenylamino groups, which contribute to its diverse reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate, also known as 2-cyano-3-oxo-3-(phenylamino)propanoic acid ethyl ester, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and significant biological properties, including its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H13N2O3C_{12}H_{13}N_{2}O_{3} and a molar mass of 232.24 g/mol. Its structure includes a cyano group, a keto group, and a phenylamino substituent, which contribute to its reactivity and biological activity. The compound is characterized by the following structural features:

FeatureDescription
Molecular FormulaC12H13N2O3C_{12}H_{13}N_{2}O_{3}
Molar Mass232.24 g/mol
Functional GroupsCyano, keto, phenylamino

Synthesis

The synthesis of this compound typically involves several steps that allow for the incorporation of various functional groups. A common synthetic route includes:

  • Formation of the cyano group : Utilizing malonic acid derivatives.
  • Introduction of the phenylamino moiety : Achieved through an amination reaction.
  • Establishment of the keto functionality : Via condensation reactions.

This multi-step synthesis enables the development of various derivatives with potentially enhanced biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Several studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : this compound has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Inhibition of Pathogens : this compound demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

Recent findings suggest that this compound can act as an inhibitor for certain enzymes involved in disease processes:

  • Enzyme Targets : It has been identified as a potential inhibitor of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways .

Case Studies

  • Anticancer Evaluation :
    • In a study involving various derivatives of this compound, researchers found that specific modifications to the phenyl ring enhanced anticancer activity, suggesting structure-activity relationships (SARs) that could guide future drug design.
  • Antimicrobial Screening :
    • A series of experiments conducted on synthesized derivatives showed that modifications to the cyano group significantly affected antimicrobial potency against both S. aureus and E. coli, highlighting the importance of chemical structure in biological efficacy .

Properties

IUPAC Name

ethyl 3-anilino-2-cyano-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)11(15)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPBDXVFSIOXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577113
Record name Ethyl 3-anilino-2-cyano-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2651-12-9
Record name Ethyl 3-anilino-2-cyano-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.